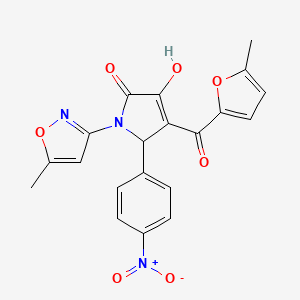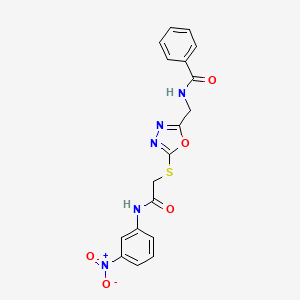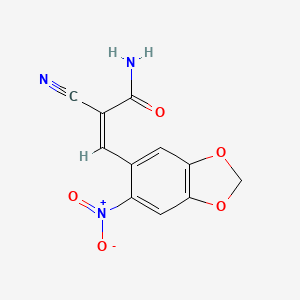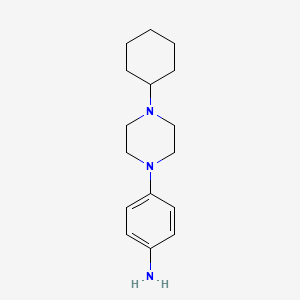![molecular formula C20H22N2OS2 B2894389 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide CAS No. 477544-50-6](/img/structure/B2894389.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide is a useful research compound. Its molecular formula is C20H22N2OS2 and its molecular weight is 370.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Benzothiazole derivatives, including structures related to N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide, have been extensively studied for their antitumor properties. For instance, certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings have shown considerable anticancer activity against a variety of cancer cell lines. This highlights the potential of benzothiazole-based compounds in developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Activity
Compounds with benzothiazole cores have demonstrated significant antioxidant activities. A study evaluating benzothiazole derivatives' effects in the initial phase of acetaminophen toxicity found that certain compounds increased reduced glutathione content and decreased malondialdehyde levels, indicating their protective antioxidant effects (Cabrera-Pérez et al., 2016).
Photochromic Properties
Benzothiazole derivatives also exhibit photochromic properties, which are reversible changes in color upon exposure to light. This feature is particularly valuable for developing materials with applications in optics and data storage. For example, 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives have been synthesized, showing stable and reversible photochromic behavior, which could be utilized in various technological applications (Uchida, Nakayama, & Irie, 1990).
Synthesis and Medicinal Chemistry
The versatility of the benzothiazole and tetrahydrobenzo[b]thiophene moieties in synthesis and medicinal chemistry is noteworthy. These compounds serve as building blocks for creating a diverse array of heterocyclic compounds with potential biological activities. For example, novel synthesis techniques have been developed for polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating the synthetic utility of these structures in medicinal chemistry (Shams, Mohareb, Helal, & Mahmoud, 2010).
Mecanismo De Acción
Target of Action
The primary targets of this compound, also known as N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide, are enzymes involved in bacterial and fungal metabolic pathways . These include dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The compound interacts with its targets by inhibiting their function, leading to disruption of essential metabolic pathways . For instance, it inhibits the function of DNA gyrase, an enzyme that is crucial for DNA replication in bacteria . This results in the inhibition of bacterial growth and proliferation.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting enzymes like dihydroorotase and DNA gyrase, it disrupts nucleotide synthesis and DNA replication, respectively . It also inhibits the function of MurB, an enzyme involved in bacterial cell wall synthesis . This leads to the weakening of the bacterial cell wall and eventually cell death.
Pharmacokinetics
Similar benzothiazole derivatives have shown promising pharmacokinetic profiles . They are generally well-absorbed and distributed in the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
The result of the compound’s action is the inhibition of bacterial and fungal growth . By disrupting essential metabolic pathways, it prevents these microorganisms from proliferating and causes cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption, distribution, metabolism, and excretion . Additionally, factors like pH and temperature can influence its stability and efficacy .
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS2/c1-11(2)18(23)22-20-17(13-9-8-12(3)10-16(13)25-20)19-21-14-6-4-5-7-15(14)24-19/h4-7,11-12H,8-10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOHLLCSLHUYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894307.png)
![tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B2894309.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2894311.png)

![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2894314.png)
![N-(3,5-dimethylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2894316.png)




![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2894322.png)


